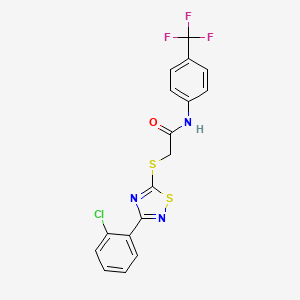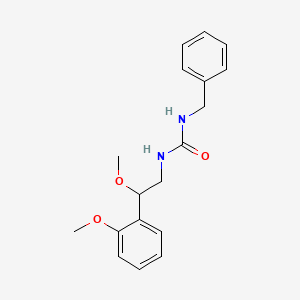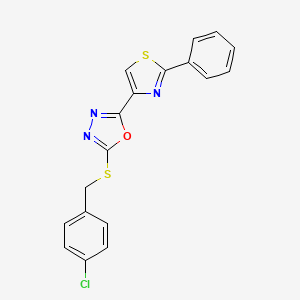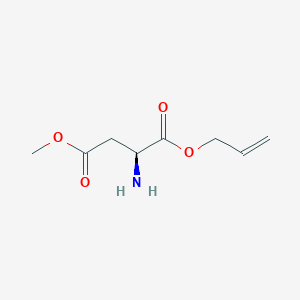
4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate, also known as MEP, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. MEP is a derivative of the natural amino acid L-glutamate and has been shown to have various biochemical and physiological effects. In
Wirkmechanismus
4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate works by modulating the activity of glutamate receptors in the brain. Glutamate is the primary excitatory neurotransmitter in the brain and plays a crucial role in learning and memory. 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate binds to and activates a specific subtype of glutamate receptor known as the mGluR5 receptor. Activation of this receptor has been shown to have neuroprotective and anti-inflammatory effects.
Biochemische Und Physiologische Effekte
4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate has been shown to have various biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory properties, 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate in lab experiments is its high yield and simple synthesis method. 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate is also relatively stable and can be stored for extended periods without degradation. However, one limitation of using 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate. One area of interest is the development of 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate-based therapies for neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate in these applications.
Another area of interest is the development of 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate as an anticancer agent. More research is needed to determine the mechanisms by which 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate induces apoptosis in cancer cells and to identify potential synergistic effects with other anticancer agents.
Finally, there is a growing interest in the use of 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate as a tool for studying glutamate receptor function in the brain. 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate can be used to selectively activate the mGluR5 receptor, allowing for the investigation of its role in various physiological and pathological processes.
Synthesemethoden
4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate can be synthesized using a simple and efficient method that involves the reaction of L-glutamic acid with acrolein. The reaction results in the formation of 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate, which can be purified using standard chromatography techniques. The yield of 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate is typically high, making this synthesis method a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate has been studied extensively for its potential therapeutic applications. One of the most promising applications of 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate can protect neurons from oxidative stress and reduce inflammation, both of which are key factors in the development of these diseases. 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate has also been shown to improve cognitive function and memory in animal models.
In addition to its neuroprotective properties, 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate has also been studied for its potential as an anticancer agent. Studies have shown that 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
4-O-methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-3-4-13-8(11)6(9)5-7(10)12-2/h3,6H,1,4-5,9H2,2H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCONJMUNZSMJZ-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OCC=C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)OCC=C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2987516.png)
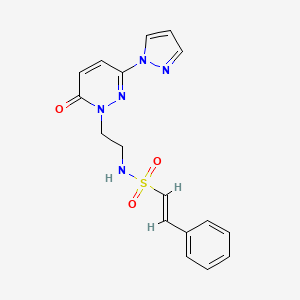
![[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 2,4-difluorobenzoate](/img/structure/B2987518.png)
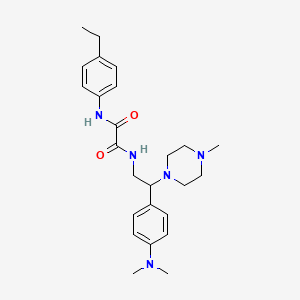
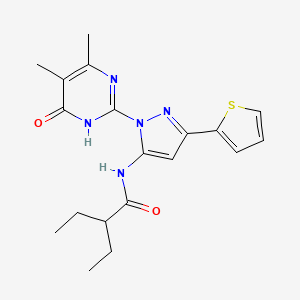
![4-bromo-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2987522.png)
![N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide](/img/structure/B2987523.png)
![[5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2987525.png)
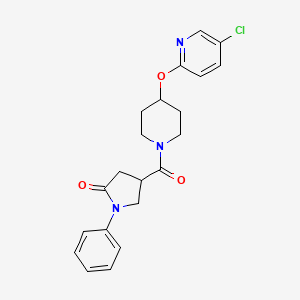
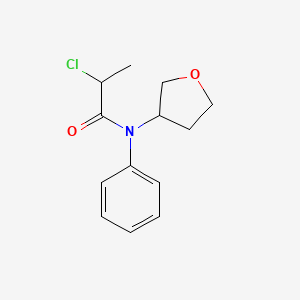
![N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2987531.png)
